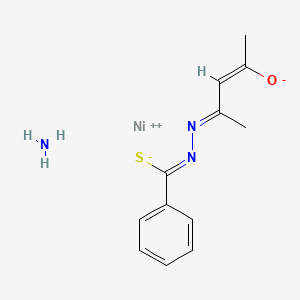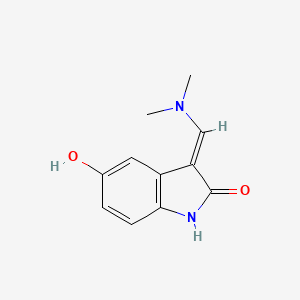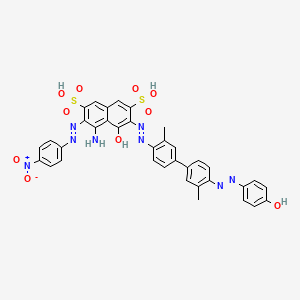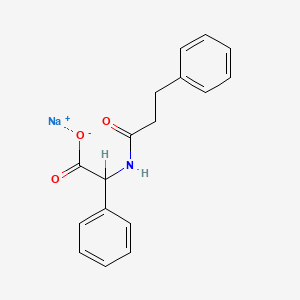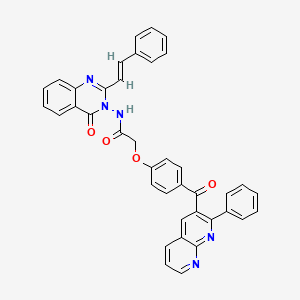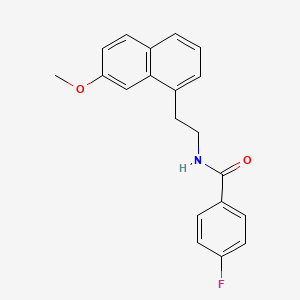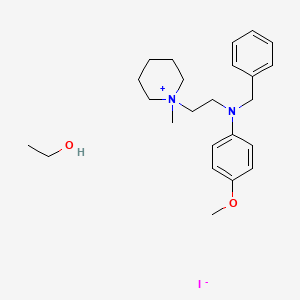
1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol is a complex organic compound with a unique structure that includes a piperidinium core, an anisidine moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol typically involves multiple steps. One common route includes the reaction of p-anisidine with benzyl chloride to form N-benzyl-p-anisidine. This intermediate is then reacted with 1-methylpiperidine in the presence of an iodinating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and anisidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or anisidine derivatives.
Scientific Research Applications
1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-p-anisidine: Shares the benzyl and anisidine moieties but lacks the piperidinium core.
p-Anisidine: Contains the anisidine moiety but lacks the benzyl and piperidinium groups.
N-Benzylidene-p-anisidine: Similar structure but with a different functional group arrangement.
Uniqueness
1-(2-(N-Benzyl-p-anisidino)ethyl)-1-methyl-piperidinium iodide ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
102207-17-0 |
|---|---|
Molecular Formula |
C24H37IN2O2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;ethanol;iodide |
InChI |
InChI=1S/C22H31N2O.C2H6O.HI/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;1-2-3;/h3,5-6,9-14H,4,7-8,15-19H2,1-2H3;3H,2H2,1H3;1H/q+1;;/p-1 |
InChI Key |
PBAIXWXLHUEKJM-UHFFFAOYSA-M |
Canonical SMILES |
CCO.C[N+]1(CCCCC1)CCN(CC2=CC=CC=C2)C3=CC=C(C=C3)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


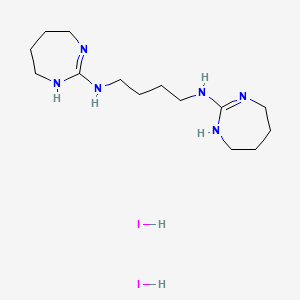


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
